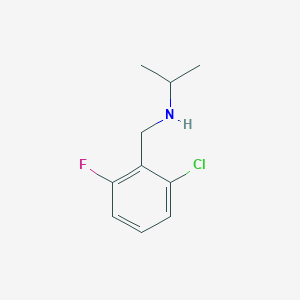

N-(2-Chloro-6-fluorobenzyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADAXVBAMOIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589335 | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-66-7 | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloro 6 Fluorobenzyl Propan 2 Amine and Its Derivatives

General Synthetic Strategies for Benzylamine (B48309) Scaffolds

Reductive amination is a highly versatile and widely employed method for synthesizing secondary and tertiary amines. jocpr.com This process involves the initial reaction of a carbonyl compound, in this case, 2-chloro-6-fluorobenzaldehyde (B137617), with a primary amine, isopropylamine (B41738), to form an intermediate imine. This imine is then reduced in the same reaction vessel to yield the target amine, N-(2-Chloro-6-fluorobenzyl)propan-2-amine. masterorganicchemistry.comwikipedia.org This one-pot nature makes it an efficient synthetic route. wikipedia.org

The selection of the reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Key Reducing Agents in Reductive Amination:

| Reducing Agent | Characteristics | Citation |

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for the imine intermediate. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Known for its ability to selectively reduce imines even in the presence of aldehydes. masterorganicchemistry.comwikipedia.org | masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and selective reductant, often preferred to avoid the toxicity of cyanide byproducts. masterorganicchemistry.comwikipedia.org | masterorganicchemistry.comwikipedia.org |

The reaction equilibrium can be influenced by factors such as the steric hindrance of the amine and the electronic properties of the carbonyl compound. jocpr.com For the synthesis of this compound, the reaction between 2-chloro-6-fluorobenzaldehyde and isopropylamine is followed by reduction. The use of a Lewis acid, such as titanium(IV) isopropoxide, can be employed to activate the aldehyde, facilitating the formation of the imine which is then reduced in situ. masterorganicchemistry.com

Direct N-alkylation offers an alternative pathway to this compound. This method involves the reaction of isopropylamine with a suitable 2-chloro-6-fluorobenzyl halide, most commonly 2-chloro-6-fluorobenzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the benzylic carbon, displacing the halide.

A significant challenge in this approach is controlling the degree of alkylation. The primary product, the secondary amine, can react further with the alkylating agent to form an undesired tertiary amine. masterorganicchemistry.com To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base can be carefully controlled. 2-Chloro-6-fluorobenzyl chloride is noted as a key intermediate for such alkylations, leading to the synthesis of various derivatives. chemicalbook.comlookchem.com

Precursor Chemical Synthesis and Functionalization

The successful synthesis of the target molecule relies on the availability of high-quality precursors. The key starting materials are 2-chloro-6-fluorobenzyl chloride and isopropylamine.

The primary precursor for the benzyl (B1604629) portion of the molecule is 2-chloro-6-fluorotoluene (B1346809). wikipedia.org This compound undergoes a free-radical chlorination reaction at the benzylic position to yield 2-chloro-6-fluorobenzyl chloride. This transformation is typically initiated by light. google.com

A patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination at temperatures between 100-200°C. google.com This process can lead to a mixture of mono-, di-, and tri-chlorinated products. google.com Reaction conditions are optimized to maximize the yield of the desired mono-chlorinated product, 2-chloro-6-fluorobenzyl chloride. google.com

This intermediate is also a precursor for 2-chloro-6-fluorobenzaldehyde, which is used in the reductive amination pathway. wikipedia.orggoogle.com The hydrolysis of 2-chloro-6-fluorobenzyl dichloride (a co-product of the chlorination) yields the aldehyde. google.com

Isopropylamine is a readily available commodity chemical. Industrial production often involves the acetone (B3395972) hydrogenation ammoniation method. whamine.comgoogle.com This process reacts acetone with hydrogen and ammonia (B1221849) over a catalyst, such as a copper-nickel-white clay system, at elevated temperatures (150-220°C). whamine.com Another industrial route involves the reaction of isopropanol (B130326) with ammonia and hydrogen over a porous nickel-aluminum catalyst. whamine.com

For laboratory-scale synthesis or the creation of more complex, substituted isopropylamine derivatives, alternative methods exist. One such method involves the reaction of isopropyl bromide with an alcohol solution of ammonia. whamine.com Biocatalytic methods are also emerging; for instance, laccase has been used to catalyze the reaction of isopropanol and ammonia water to produce isopropylamine under mild conditions (38-40°C). google.com

Advanced Synthetic Techniques and Catalysis in Amine Synthesis

Modern organic synthesis has focused on developing more efficient, selective, and sustainable methods for amine synthesis. These advanced techniques are applicable to the production of this compound.

Catalyst-controlled reductive amination offers improved selectivity. jocpr.com Transition metal catalysts based on ruthenium, iridium, nickel, and palladium can facilitate the reaction under milder conditions and provide higher yields of the desired N-alkylated product. jocpr.comwikipedia.orggoogle.com For example, a Pd-C catalyst in the presence of chloroform (B151607) has been shown to be an effective system for the catalytic hydrogenation amination of benzaldehydes and primary amines. google.com Nickel-based catalysts are also noted for their high stability and activity in amination reactions. acs.orgresearchgate.net

Frustrated Lewis Pairs (FLPs) represent a newer class of catalysts for metal-free reductive aminations. numberanalytics.com These systems, consisting of a sterically hindered Lewis acid and Lewis base, can activate hydrogen and promote the reduction of imines under mild conditions. numberanalytics.com Other advanced approaches include the use of biocatalysts like enzymes for high selectivity, as well as unconventional reaction conditions such as high pressure or ultrasound assistance to improve reaction rates. numberanalytics.com

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical intermediates. For chiral analogs of this compound, where the stereocenter is located at the carbon atom bearing the amino group, several asymmetric strategies can be employed. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent approach is the transition metal-catalyzed asymmetric hydrofunctionalization of enamines. nih.gov Nickel-hydride (NiH) catalyzed asymmetric hydroarylation of N-acyl enamines has emerged as a powerful method for the synthesis of enantioenriched benzylamines. nih.govsemanticscholar.org This reaction allows for the construction of chiral C-C bonds under mild conditions, with a broad substrate scope and high functional group tolerance. semanticscholar.org The general strategy involves the reaction of an N-acyl enamine with an aryl halide in the presence of a nickel catalyst and a chiral ligand. The choice of the chiral ligand is critical for achieving high enantioselectivity.

A representative example of this methodology is the NiH-catalyzed enantioselective reductive hydroarylation of N-acyl enamines with aryl iodides. semanticscholar.org In a typical reaction, a chiral nickel-bis(imidazoline) catalyst can be used to control the stereochemistry. semanticscholar.org The reaction proceeds with high yields and enantioselectivities for a variety of substituted aryl iodides and N-acyl enamines. While a specific study on the synthesis of this compound using this method is not available, the existing data for structurally related compounds provides a strong basis for its applicability. The table below illustrates the scope of the aryl iodide coupling partner in the asymmetric hydroarylation of an N-acyl enamine, demonstrating the method's tolerance for various substitution patterns on the aromatic ring.

| Entry | Aryl Iodide Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 4-MeO | 85 | 96 |

| 2 | 4-CF3 | 78 | 95 |

| 3 | 3-Cl | 82 | 97 |

| 4 | 2-Me | 75 | 94 |

| 5 | 2-F | 79 | 96 |

Another effective method for the enantioselective synthesis of related structures is the asymmetric α-arylation of benzylamines. bris.ac.uk This transition-metal-free approach utilizes a chiral lithium amide base to induce enantioselective lithiation of an N-aryl-N-benzyl-N-isopropyl urea (B33335) derivative. bris.ac.uknih.gov The resulting benzyllithium (B8763671) undergoes an intramolecular nucleophilic aromatic substitution to generate an α,α-diarylmethylamine derivative with high enantiomeric excess. bris.ac.uknih.gov This method has shown remarkable success for substrates bearing ortho-substituents on the benzylamine, achieving enantiomeric ratios greater than 96:4. bris.ac.uk

Green Chemistry Principles Applied to Benzylamine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of benzylamines, including this compound, can benefit significantly from the application of these principles. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free reactions, and the improvement of atom economy.

One of the core tenets of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. "On-water" synthesis has been shown to be a highly effective medium for various organic transformations, including the synthesis of quinolines from 2-aminochalcones using benzylamine as a nucleophilic catalyst. This protocol offers simple operation, broad substrate scope, and easy product isolation by filtration.

Another key principle is the development of catalyst- and additive-free reactions. A reported synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines proceeds smoothly without the need for a catalyst or any additives. researchgate.net Such approaches not only reduce the environmental burden associated with metal catalysts but also simplify purification procedures.

Furthermore, the development of synthetic methods with high atom economy is a central goal of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The synthesis of substituted anilines from benzylic azides in an acidic medium represents a novel approach that can be environmentally friendly. chemrxiv.org

The table below provides a comparative overview of different synthetic approaches for related compounds, highlighting the advantages of green chemistry principles.

| Synthetic Approach | Key Green Chemistry Principle | Advantages |

|---|---|---|

| On-water synthesis of quinolines | Use of a green solvent (water) | Environmentally benign, simple operation, easy product isolation |

| Catalyst-free synthesis of N-substituted anilines | Avoidance of catalysts and additives | Reduced waste, simplified purification |

| Synthesis from benzylic azides | Potentially higher atom economy | Efficient conversion of a non-functional group to a functional group |

Purification and Isolation Strategies for this compound

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity. For this compound, a variety of techniques can be employed, leveraging the compound's physicochemical properties.

Crystallization is a powerful method for purifying solid compounds. mdpi.com The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. researchgate.net For this compound, which may be an oil or a solid at room temperature, its salt form (e.g., hydrochloride) can be prepared to facilitate crystallization. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net

Chromatography is another widely used purification technique. Column chromatography, using a stationary phase like silica (B1680970) gel, is particularly effective for separating the target compound from impurities with different polarities. For fluorinated compounds, flash chromatography is often employed. For instance, in the synthesis of fluorinated-benzimidazoisoquinoline regioisomers, flash chromatography with a hexane:ethyl acetate (B1210297) solvent system was used to separate the products.

Acid-Base Extraction is a classic and effective method for purifying amines. Since this compound is a basic compound, it can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting it with an aqueous acid solution. The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or acidic impurities. Finally, the aqueous layer is basified, and the purified amine is extracted back into an organic solvent.

Distillation , particularly vacuum distillation, is suitable for purifying liquid amines with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures.

A more recent purification technique involves the use of trichloroacetic acid (TCA) to precipitate amines from a solution. The amine salt can be filtered off and then the free amine can be regenerated by the decarboxylation of TCA, which produces volatile byproducts. This method has been shown to be effective for the purification of various amines.

The choice of purification method will depend on the nature of the impurities and the scale of the reaction. A combination of these techniques may be necessary to achieve the desired purity.

Structure Activity Relationship Sar Investigations of N 2 Chloro 6 Fluorobenzyl Propan 2 Amine Derivatives

Systematic Modulations of the 2-Chloro-6-fluorobenzyl Moiety

The substituted benzyl (B1604629) ring is a critical component for the biological activity of many pharmacologically active compounds. Its electronic and steric properties can be finely tuned through various substitutions to enhance interactions with biological targets.

Positional Isomerism of Halogens on the Benzyl Ring and Biological Impact

The specific placement of halogen atoms on the benzyl ring can significantly alter the biological profile of a compound. While direct SAR studies on the positional isomers of N-(2-chloro-6-fluorobenzyl)propan-2-amine are not extensively documented in publicly available literature, general principles from related series of halogenated benzylamines and other aromatic compounds provide valuable insights.

In many ligand-receptor interactions, the position of a halogen substituent influences the molecule's conformation and its ability to form key interactions, such as halogen bonds, with the receptor. For instance, in a series of halogen-substituted compounds targeting the 5-HT2B receptor, the introduction of halogens at specific positions enhanced antagonist activity, with the effect following the general trend for halogen bond strength: Iodine > Bromine > Chlorine > Fluorine. nih.gov This suggests that moving the chloro and fluoro groups on the benzyl ring of this compound would likely result in a range of biological activities. The 2,6-disubstitution pattern creates a specific steric and electronic environment around the benzylic carbon, and shifting these halogens to other positions (e.g., 2,3-, 2,4-, 2,5-, 3,4-, or 3,5-) would alter the molecule's electrostatic potential map and its interaction with a target protein.

Research on N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as CCR3 antagonists revealed that the 6-fluoro-2-naphthylmethyl moiety was essential for their inhibitory activity, underscoring the importance of the specific halogen substitution pattern on a larger aromatic system. nih.gov

The following table illustrates the general trend of halogen influence on activity in some biological systems.

Table 1: General Influence of Halogen Substituents on Biological Activity

| Halogen | Relative Size | Electronegativity | General Impact on Activity (in some systems) |

|---|---|---|---|

| Fluorine (F) | Small | High | Can increase metabolic stability and binding affinity. |

| Chlorine (Cl) | Medium | High | Often enhances potency; can participate in halogen bonding. nih.gov |

| Bromine (Br) | Medium-Large | High | Generally increases potency more than chlorine. nih.gov |

| Iodine (I) | Large | Medium | Often provides the highest potency in a series due to strong halogen bonding potential. nih.gov |

Effects of Electron-Withdrawing and Electron-Donating Substituents on Activity

The electronic nature of substituents on the benzyl ring is a key determinant of biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the amine, the molecule's lipophilicity, and its ability to engage in various non-covalent interactions.

In a study on thieno[2,3-b]pyridines, the introduction of various electron-withdrawing and electron-donating groups on a phenyl ring was systematically evaluated. mdpi.com It was found that only compounds bearing a strong electron-withdrawing cyano (-CN) group significantly decreased the expression of the target protein, FOXM1. mdpi.com This highlights that potent biological activity can be highly dependent on the presence of specific EWGs. Conversely, in other systems, electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to be beneficial for activity. For instance, in a series of N6-benzyladenosine derivatives, a 4-methoxy group on the benzyl ring was found to best favor A3 selectivity. nih.gov

The impact of these substitutions is summarized in the table below.

Table 2: Effect of Substituent Type on Benzylamine (B48309) Derivative Activity

| Substituent Type | Examples | General Effect on Biological Activity |

|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -CF₃, Halogens | Can increase potency by enhancing interactions or altering pKa. mdpi.com |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Can modulate selectivity and potency, sometimes favorably. nih.gov |

Modifications of the Propan-2-amine Scaffold

Variation in Alkyl Chain Length and Branching for Activity Optimization

The size and shape of the alkyl group attached to the nitrogen atom are critical for optimal interaction with a biological target. In many series of bioactive amines, there is an optimal chain length and degree of branching for activity. For instance, studies on the antimicrobial activity of alkyl amines have shown that compounds with a chain length of 11 to 15 carbons are the most active. nih.gov

In a series of 9-alkylamino-1,2,3,4-tetrahydroacridines evaluated for antileishmanial activity, the length of the alkyl chain linker was found to be a crucial factor. mdpi.com Derivatives with longer chain linkers (8-12 carbons) displayed significantly higher activity. mdpi.com This suggests that extending or modifying the propan-2-amine moiety of this compound could lead to derivatives with improved biological profiles. The isopropyl group in the parent compound provides a specific level of steric bulk, and altering this to a linear propyl, or larger branched groups like tert-butyl, could significantly impact how the molecule fits into a binding pocket.

Table 3: Hypothetical SAR of Alkyl Chain Variation on N-(2-Chloro-6-fluorobenzyl)amine Derivatives

| Alkyl Group | Chain Length | Branching | Potential Impact on Activity |

|---|---|---|---|

| Methyl | Short | None | May be too small for optimal interactions. |

| Ethyl | Medium | None | May show moderate activity. |

| Propyl/Isopropyl | Medium | None/Branched | Represents the parent scaffold; branching adds steric bulk. |

| Butyl (and isomers) | Long | Varied | Could increase or decrease activity depending on the target's pocket size and shape. |

| Pentyl (and isomers) | Longer | Varied | Further exploration of lipophilic and steric space. |

Replacement with Cyclic Amine Structures (e.g., Piperazine (B1678402), Piperidine (B6355638), Pyrrole)

Incorporating the amine nitrogen into a cyclic structure is a common strategy in medicinal chemistry to constrain the conformation of a molecule, which can lead to increased potency and selectivity. It also often improves physicochemical properties.

Piperidine: The piperidine ring is a prevalent scaffold in many biologically active compounds, including those with anticancer properties. nih.gov Replacing the propan-2-amine group with a piperidine ring would create a more rigid structure. The point of attachment to the benzyl group and any substitutions on the piperidine ring itself would be critical for activity. For example, N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide was identified as a potent CCR3 antagonist. nih.gov

Piperazine: Piperazine is another common cyclic amine in drug discovery, often used as a linker or a core scaffold. The synthesis of various bioactive piperazine derivatives is well-established. nih.govacs.org Introducing a piperazine ring in place of the propan-2-amine would offer a second nitrogen atom that could be further functionalized to explore additional interactions or modulate properties like solubility.

Pyrrole (B145914): The pyrrole ring is an aromatic heterocycle found in many bioactive natural products and synthetic compounds with a wide range of activities, including anticancer and antimicrobial effects. nih.govmdpi.com Replacing the propan-2-amine with a pyrrole-containing moiety would introduce a planar, aromatic system, drastically changing the physicochemical properties of the parent molecule. The design of 2-benzylpyrroles has led to compounds with significant insecticidal activity. nih.gov

Table 4: Potential Impact of Cyclic Amine Scaffolds

| Cyclic Amine | Structural Features | Potential Advantages in Drug Design |

|---|---|---|

| Piperidine | Saturated 6-membered ring | Conformational restriction, improved metabolic stability. nih.gov |

| Piperazine | Saturated 6-membered ring with two nitrogens | Allows for additional substitutions to fine-tune properties. nih.govacs.org |

| Pyrrole | Aromatic 5-membered ring | Introduces a flat, electron-rich system for π-stacking interactions. nih.gov |

Ligand-Receptor Interactions and Pharmacophore Modeling for Benzylamine Derivatives

To rationalize the observed SAR and guide the design of new, more potent derivatives, computational methods like pharmacophore modeling and docking are invaluable tools. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. dovepress.comresearchgate.net

For benzylamine derivatives, a pharmacophore model would likely include:

An aromatic feature representing the benzyl ring.

One or more halogen bond donor features corresponding to the chloro and fluoro substituents.

A positive ionizable feature for the protonated amine.

A hydrophobic feature representing the alkyl group on the amine.

Studies on dopamine (B1211576) receptor-ligand interactions have highlighted the importance of aromatic microdomains and specific residues for binding. nih.gov The benzylamine core can interact with aromatic residues like phenylalanine, tryptophan, and tyrosine in a binding pocket through π-π stacking or hydrophobic interactions. The protonated amine can form a crucial salt bridge with an acidic residue such as aspartate or glutamate (B1630785). chemicalpapers.com The specific 2,6-dihalo substitution pattern likely orients the benzyl ring in a particular conformation to optimize these interactions.

Molecular docking simulations of benzylamine derivatives into a target's active site can help visualize these interactions and explain why certain modifications lead to increased or decreased activity. nih.gov For example, docking studies could reveal whether a longer alkyl chain can access a deeper hydrophobic pocket or if a cyclic amine provides a better geometric fit than a flexible acyclic amine.

Pharmacological and Biological Activities of N 2 Chloro 6 Fluorobenzyl Propan 2 Amine Analogs

Mechanisms of Action Elucidation for Benzylamine (B48309) Derivatives

The mechanisms through which benzylamine derivatives exert their effects are multifaceted, involving direct interactions with receptors and enzymes, and the subsequent modulation of cellular signaling.

Receptor Binding Profiles and Specificity

Benzylamine derivatives have demonstrated notable binding affinity and specificity for various receptors and transporters. Certain analogs act as potent inhibitors of catecholamine uptake. nih.gov For example, studies on rat brain homogenates showed that specific benzylamine analogues preferentially inhibit the transport of norepinephrine (B1679862) over dopamine (B1211576). nih.gov High potency and specificity for norepinephrine transport were associated with ortho-substitution on the benzylamino group, a feature present in N-(2-Chloro-6-fluorobenzyl)propan-2-amine. nih.gov Further studies have indicated that these compounds may act at or near the cocaine binding site on the uptake carrier. nih.gov

Other research has identified benzylamine-based ligands that bind to the S1 pocket of complement factor D, a type of serine protease, in a canonical manner by forming a salt-bridge to an aspartate residue (Asp189). nih.gov This interaction occurs as the S1 pocket adopts an "unlocked" conformation, revealing a novel binding mode for this class of compounds. nih.gov

Enzyme Inhibition Kinetics and Mechanism Elucidation

A primary mechanism of action for many benzylamine derivatives is the inhibition of various enzymes, most notably monoamine oxidases (MAO). wikipedia.org Benzylamine itself inhibits both MAO-A and MAO-B. wikipedia.org

Numerous studies have focused on designing benzylamine-sulfonamide derivatives as selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govresearchgate.nettandfonline.com In one such study, novel derivatives were synthesized and evaluated, with several compounds showing high potency. The mechanism of inhibition for the most active compounds was determined to be non-competitive through Lineweaver-Burk plot analysis. nih.govresearchgate.net The study of reactions between para-substituted benzylamines and methylamine (B109427) dehydrogenase from Paracoccus denitrificans suggests that the oxidation process proceeds via a carbanionic reaction intermediate. nih.gov A Hammett plot of the kinetic data indicated that the reaction rate was primarily influenced by field/inductive effects of the substituents. nih.gov

Benzylamines are also known to be accommodated by the S1 binding site of many trypsin-like S1 proteases, leading to the design of potent and selective inhibitors for this enzyme family. nih.gov

Interactive Table: Inhibition of human MAO-B by Benzylamine-Sulfonamide Analogs Note: This table contains representative data from a study on benzylamine-sulfonamide derivatives and does not represent this compound itself.

| Compound | hMAO-B IC₅₀ (µM) | Inhibition Type |

| 4i | 0.041 ± 0.001 | Non-competitive |

| 4t | 0.065 ± 0.002 | Non-competitive |

| Selegiline | 0.015 ± 0.001 | N/A (Reference) |

Data sourced from a study on novel benzylamine-sulphonamide derivatives. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways

By interacting with key enzymes, benzylamine derivatives can modulate critical cellular signaling pathways. For instance, Casein Kinase 2 (CSNK2) is a serine/threonine kinase involved in numerous cellular processes, including viral entry. nih.gov A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized and shown to have potent cellular activity against CSNK2A. nih.gov The study revealed that substituents on the benzyl (B1604629) ring did not dramatically affect CSNK2A activity, suggesting the absence of a strong π-stacking interaction within the kinase's binding pocket. nih.gov The modulation of monoamine neurotransmitter systems is another key pathway affected, primarily through the inhibition of MAO enzymes which are responsible for the degradation of neurotransmitters like dopamine. wikipedia.orgwikipedia.org

In Vitro Biological Activity Profiling

The biological effects of this compound analogs are characterized using a variety of in vitro assays to determine their cellular and biochemical activities.

Cell-Based Assays and Cellular Targets

Cell-based assays are crucial for understanding how a compound affects a living system. njbio.com For benzylamine derivatives, these assays have been used to confirm target engagement and assess functional outcomes. For example, the NanoBRET assay, a type of bioluminescence resonance energy transfer assay, was used to confirm that 5-benzylamino analogs engage the CSNK2A kinase inside living cells, with several compounds demonstrating IC₅₀ values of less than 1 μM. nih.gov

Other cell-based functional assays include cytotoxicity and proliferation assays. njbio.com Antimitotic activity, which indicates a compound's ability to inhibit cell proliferation, has been evaluated for related fluoro-benzothiazole analogues. pensoft.net Furthermore, antibacterial activity has been assessed by screening benzylamine derivatives against various Gram-positive and Gram-negative bacterial strains. mdpi.com Phenotypic assays using human-induced pluripotent stem cell (iPSC) cardiomyocytes have also been employed to screen for CNS modulators among benzylamine derivatives and to identify potential off-target liabilities early in development. acs.org

Biochemical Assays for Target Engagement

Biochemical assays, which are cell-free, are used to directly measure the interaction between a compound and its molecular target. nih.gov These assays are essential for confirming a drug's mechanism of action. nih.gov For MAO inhibitors, a common biochemical assay is a fluorometric method that detects hydrogen peroxide, a byproduct of the MAO-catalyzed reaction. nih.gov

For inhibitors of proteases like complement factor D, biochemical assays include those that measure the inhibition of thioesterolysis or use an ELISA format to quantify the blockade of proteolytic activity. nih.gov These assays provide quantitative data, such as IC₅₀ values, which measure the concentration of an inhibitor required to reduce enzyme activity by half. nih.gov Such assays are fundamental in the early stages of drug discovery to establish a clear structure-activity relationship and to optimize lead compounds. biorxiv.org

In Vivo Pharmacological Evaluation in Preclinical Models

The transition from in vitro activity to in vivo efficacy is a critical step in the drug development process. For analogs of this compound, several studies have successfully demonstrated their therapeutic potential in various preclinical disease models.

In vivo studies have substantiated the anticancer potential of benzylamine derivatives. For instance, a novel series of amino-pyrazole ureas, which are structurally related to benzylamines, demonstrated significant in vivo efficacy. nih.gov Compound 26 from this series showed over 90% efficacy in a murine model of visceral leishmaniasis caused by Leishmania infantum, highlighting the potential of this chemical class in treating parasitic diseases. nih.gov

In the realm of oncology, bis-8-hydroxyquinoline substituted benzylamines have shown notable antitumor activity. Two specific compounds, 4a (JLK 1472) and 5a (JLK 1486), were identified as particularly potent against the KB3 cell line model. researchgate.net Their cytotoxic effects were further potentiated by the pro-apoptotic effects of TRAIL, suggesting a promising avenue for combination therapies. researchgate.net

The following table summarizes the in vivo efficacy of selected benzylamine analogs in preclinical models.

Interactive Table: In Vivo Efficacy of Benzylamine Analogs| Compound/Analog Class | Disease Model | Organism/Cell Line | Efficacy | Citation |

|---|---|---|---|---|

| Amino-pyrazole ureas | Visceral Leishmaniasis | Leishmania infantum | >90% inhibition | nih.gov |

| Bis-8-hydroxyquinoline substituted benzylamines (4a and 5a) | Cancer | KB3 cell line | Potent cytotoxicity (CC50 = 2.6 nM and 1.3 nM, respectively) | researchgate.net |

The investigation of pharmacodynamic (PD) markers is crucial for understanding the mechanism of action and for identifying biomarkers that can predict therapeutic response. For benzylamine analogs, several potential PD markers and mechanisms have been identified.

In the context of anticancer activity, certain N-benzyl derivatives of 6-aminoflavone (B1602494) have been found to inhibit topoisomerase II, a key enzyme in DNA replication and repair. nih.gov This inhibition serves as a clear pharmacodynamic marker of their cytotoxic action. nih.gov Similarly, mechanistic studies on bis-8-hydroxyquinoline substituted benzylamines revealed that they specifically activate caspases 3/7, but not caspases 8 and 9, indicating that their biological target is located upstream in the apoptotic pathway. researchgate.net This specific caspase activation can be monitored as a biomarker of drug activity.

For antimycobacterial analogs, a key mechanism of resistance to the aminoglycoside kanamycin (B1662678) in Mycobacterium tuberculosis (Mtb) is its acetylation by the acetyltransferase Eis. nih.gov A high-throughput screening identified a substituted benzyloxy-benzylamine scaffold as a potent inhibitor of Eis, with IC50 values around 2 µM. nih.gov The inhibition of this specific enzyme represents a valuable pharmacodynamic marker for this class of compounds in the context of overcoming drug resistance in tuberculosis. nih.gov Furthermore, molecular docking studies of N-benzyl-3-chloropyrazine-2-carboxamides suggest that they may target the enoyl-ACP-reductase of M. tuberculosis, an essential enzyme in fatty acid synthesis, providing another potential biomarker for their antimycobacterial activity. nih.gov

Specific Therapeutic Area Research Focuses

Research into this compound analogs has been concentrated in several key therapeutic areas, most notably antimicrobial and anticancer applications.

The benzylamine scaffold has proven to be a versatile platform for the development of a wide array of antimicrobial agents.

Bacterial Activity: Substituted benzylamine derivatives have demonstrated significant antibacterial properties. Halogenated catechols, when incorporated into hydrogels, showed complete suppression of bacterial growth, achieving a 7-log reduction in colony-forming units (CFU) against both S. aureus and E. coli. nih.gov The antimicrobial mechanism appears to involve the deformation of the bacterial cell wall, leading to the leakage of intracellular components and cell death. nih.gov N-alkyldimethylbenzylammonium halides have also been synthesized and tested, with some showing high potential against S. aureus, E. hirae, and E. coli, with MIC values lower than the commercial antiseptic benzalkonium chloride. researchgate.net Furthermore, the antimicrobial activity of 5-beta-cholanyl-24-benzylamine derivatives against gram-positive bacteria was found to correlate linearly with their lipophilicity (log P values). nih.gov

Fungal Activity: Benzylamine derivatives are a well-established class of antifungal agents. A series of phenyl-substituted benzylbenzylamines were synthesized and found to be highly potent, particularly against Candida albicans. acs.orgnih.gov The potency of these compounds is strongly dependent on the distance between the two phenyl groups and the nature of the spacer linking them. nih.gov In another study, the removal of an allyl group from homoallylamine structures to create N-aryl-N-benzylamines resulted in an enhancement of antifungal activity, which was attributed to the increased flexibility of the alkyl chain connecting the two aromatic rings. researchgate.net A library of 23 novel benzylamines with halogen substitutions on the ether side chain also showed significant antimycotic activity against the yeast Yarrowia lipolytica, with MIC values in the range of 0.8 to 6 µg/mL. uni-muenchen.de

Mycobacterial Activity: Analogs of this compound have been extensively investigated for their activity against Mycobacterium tuberculosis and other mycobacterial species. N-butyl-3-fluorobenzylamine was identified as a highly active compound among a series of N-alkylbenzylamines. uni-regensburg.de Pronounced inhibitory activity was also observed for N-butylbenzylamines with 3-chloro, 3-iodo, 3-nitro, or 4-dimethylamino substitutions. uni-regensburg.de In a separate study, a series of N-benzyl-3-chloropyrazine-2-carboxamides were prepared, with N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide proving to be one of the most effective against M. tuberculosis H37Rv, with a MIC of 12.5 µg/mL. nih.gov A family of N-alkyl nitrobenzamides, considered structural simplifications of known inhibitors of the essential Mtb enzyme DprE1, also exhibited promising antitubercular activities. ucp.pt

The following table provides a summary of the antimicrobial activity of various benzylamine analogs.

Interactive Table: Antimicrobial Activity of Benzylamine Analogs| Compound/Analog Class | Target Organism(s) | Key Findings | Citation |

|---|---|---|---|

| Halogenated Catechols | S. aureus, E. coli | Complete suppression of bacterial growth in hydrogels. | nih.gov |

| N-alkyldimethylbenzylammonium halides | S. aureus, E. hirae, E. coli | MIC values lower than benzalkonium chloride. | researchgate.net |

| Phenyl-substituted benzylbenzylamines | Candida albicans | Significantly enhanced antifungal efficacy. | acs.orgnih.gov |

| N-aryl-N-benzylamines | Dermatophytes | Enhanced antifungal activity compared to homoallylamine analogues. | researchgate.net |

| N-butyl-3-fluorobenzylamine | Mycobacteria | Most active among a series of N-alkylbenzylamines. | uni-regensburg.de |

| N-benzyl-3-chloropyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC value of 12.5 µg/mL for the most effective compound. | nih.gov |

| N-alkyl nitrobenzamides | M. tuberculosis | Promising activity, likely targeting the DprE1 enzyme. | ucp.pt |

Based on the conducted research, there is limited direct evidence in the scientific literature concerning the Central Nervous System (CNS) activity and neuropharmacology of this compound analogs. While some studies have explored the neuropharmacological potential of structurally distinct compounds like N-substituted 3-aminooxindoles for conditions such as Alzheimer's disease, these findings are not directly applicable to the benzylamine scaffold . researchgate.net Similarly, research on isoquinoline (B145761) precursors and their effects on nitric oxide synthesis, while related to neurotransmission, involves a different core chemical structure. mdpi.com Therefore, the CNS activity of this compound analogs remains an area that requires further investigation.

The development of benzylamine analogs as antiproliferative and anticancer agents is a highly active area of research. These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms of action.

A series of 2-substituted benzylamino-4-amino-5-aroylthiazoles have been synthesized and shown to induce apoptosis in cancer cells. nih.gov The substitution pattern on the phenyl ring of the benzylamino moiety plays a crucial role in the antiproliferative activity, with the p-chlorobenzylamino derivative 8e exhibiting single-digit micromolar IC50 values against several cancer cell lines. nih.gov Analogs of the marine alkaloid makaluvamine, which feature substituted benzyl side chains, have also been evaluated. researchgate.net The 4-chloro and 4-fluoro substituted benzyl analogs were found to be particularly active, with the fluorobenzyl analog showing excellent inhibition against the renal cancer cell line RXF-393. researchgate.net

The antiproliferative activity of these compounds is often linked to their ability to interfere with key cellular processes. For example, some N-benzyl derivatives of 6-aminoflavone have been shown to inhibit topoisomerase II, leading to their anticancer effects. nih.gov In another approach, fluorescent analogs of schweinfurthins, which contain a benzylamine-like structure, have been developed to study their mechanism of action, which is currently unknown but results in potent and selective inhibition of cancer cell growth. nih.gov

The table below summarizes the antiproliferative properties of selected benzylamine analogs.

Interactive Table: Antiproliferative and Anticancer Properties of Benzylamine Analogs| Compound/Analog Class | Cancer Cell Line(s) | Key Findings (IC50 / Activity) | Citation |

|---|---|---|---|

| 2-(p-Chlorobenzylamino)-4-amino-5-aroylthiazole (8e) | Various cancer cell lines | Single-digit micromolar IC50 values. | nih.gov |

| Bis-8-hydroxyquinoline substituted benzylamines (4a and 5a) | KB3 | CC50 values of 2.6 nM and 1.3 nM, respectively. | researchgate.net |

| 4-Fluorobenzyl analog of makaluvamine | RXF-393 (Renal Cancer) | LogGI50 < -8.0 M. | researchgate.net |

| N-benzyl derivatives of 6-aminoflavone (9f and 9g) | MCF-7 (Breast Cancer) | IC50 values of 9.35 µM and 9.58 µM, respectively. | nih.gov |

| Quaternary salts of benzo[f]quinoline (B1222042) (3d and 3f) | Various cancer cell lines | Compound 3d showed non-selective activity; 3f was selective for leukemia cells. | nih.gov |

| Quinobenzothiazines (4a and 4h) | A549, LoVo, LoVo/DX, BALB/3T3 | Dual anticancer and antibacterial activity. | mdpi.com |

Antiviral Properties

Research into the antiviral properties of compounds structurally related to this compound has revealed significant activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Analogs incorporating the 2-chloro-6-fluorobenzyl moiety have been synthesized and evaluated, demonstrating potent inhibitory effects on viral replication.

A notable class of such analogs are the 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, often referred to as 2-Cl-6-F-S-DABOs. nih.gov Studies on these compounds have shown that they can exhibit picomolar activity against wild-type HIV-1. nih.gov The antiviral potency of these derivatives is influenced by the stereochemistry at the C6-benzylic position, with the R absolute configuration generally correlating with higher antiviral activity in both cellular and enzymatic assays. nih.gov

Furthermore, investigations into the structure-activity relationships of these pyrimidinone derivatives have highlighted that simultaneous substitution at the C5 and C6 positions of the pyrimidine (B1678525) ring can lead to compounds with a broad spectrum of inhibitory activity against clinically relevant HIV-1 mutants. nih.gov

In a comparative study, the 6-(2-chloro-6-fluorobenzyl) derivatives were assessed alongside their 6-(2,6-difluorobenzyl) counterparts. nih.gov This research confirmed that the presence of the 2-chloro-6-fluoro substitution is a key factor in achieving high potency against HIV-1. nih.gov The mechanism of action for these compounds has been identified as the inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov

Another area of investigation has been the synthesis and antiviral evaluation of 6-(fluorobenzyl) analogues of the established HIV drug emivirine. nih.gov In this series, compound 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil displayed significant inhibitory potency against wild-type HIV-1, with an EC50 value of 0.02 microM, which is comparable to emivirine. nih.gov This particular analog also showed slightly improved activity against resistant mutant strains of the virus when compared to emivirine. nih.gov

The antiviral potential of fluorinated benzyl derivatives extends to other viral families as well. For instance, fluorination of the naturally occurring cytokinin nucleoside N6-benzyladenosine (BAPR) has been shown to significantly enhance its antiviral activity and selectivity against human enterovirus 71 (EV71). nih.gov While not direct analogs of this compound, these findings underscore the importance of the fluorobenzyl group in the design of novel antiviral agents.

The following table summarizes the antiviral activity of selected analogs containing the 2-chloro-6-fluorobenzyl or a related fluorobenzyl moiety.

Table 1: Antiviral Activity of this compound Analogs and Related Compounds

| Compound/Analog Class | Virus | Activity | Reference |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 (wild-type) | Up to picomolar activity | nih.gov |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 (mutants) | High, wide-spectrum inhibitory activity | nih.gov |

| 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil | HIV-1 (wild-type) | EC50 = 0.02 µM | nih.gov |

| 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil | HIV-1 (mutants) | Marginally better activity than emivirine | nih.gov |

| Fluorinated N6-benzyladenosine (BAPR) derivatives | Human enterovirus 71 (EV71) | Significantly increased antiviral activity and selectivity | nih.gov |

Preclinical Toxicology and Safety Assessment of N 2 Chloro 6 Fluorobenzyl Propan 2 Amine and Analogs

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are fundamental in preclinical safety assessment to identify compounds that can induce genetic damage. The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for the mutagenic potential of new chemical substances. imrpress.comsemanticscholar.org A positive result in the Ames test can indicate that a compound may be a carcinogen and can halt the development of a potential therapeutic agent. semanticscholar.org

Studies on various benzyl (B1604629) derivatives have been conducted using the Ames Salmonella plate-incorporation assay with strain TA100. For instance, p-nitrobenzyl chloride and p-nitrobenzyl tosylate were found to be potent mutagens, while p-acetoxybenzyl chloride showed weaker mutagenic activity. nih.gov The mutagenicity of these nitrobenzyl derivatives is suggested to be due to nitro reductive metabolism. nih.gov In contrast, 21 other tested benzyl derivatives did not exhibit mutagenicity. nih.gov

Furthermore, studies on benzimidazole (B57391) derivatives using Salmonella typhimurium strains TA98 and TA100 have shown that some derivatives can induce mutations, particularly in the presence of metabolic activation (S9). semanticscholar.org For example, one benzimidazole derivative without a hydroxyl group on the phenyl ring showed mutagenic potential when metabolically activated, suggesting it is a promutagen. semanticscholar.org The Ames test has also been employed to evaluate the mutagenicity of benzidine (B372746) and its analogs, with some compounds showing direct mutagenicity and others requiring metabolic activation to become mutagenic. nih.gov

Nitrosamines, which can be potential impurities in the synthesis of secondary amines like N-(2-Chloro-6-fluorobenzyl)propan-2-amine, are a class of compounds often scrutinized for genotoxicity. Ames tests on 15 aryl, benzyl, and aliphatic ring N-nitrosamines revealed that 11 were positive for mutagenicity. nih.gov The mutagenicity of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) is readily detected in the Ames test, with the pre-incubation method and hamster-induced liver S9 providing the most sensitive results. researchgate.net

While direct genotoxicity data for this compound is not publicly available, the findings for its analogs suggest that the potential for mutagenicity would depend on its specific substitution pattern and metabolic fate.

In Vitro and In Vivo Cytotoxicity Profiling

In vitro cytotoxicity assays are crucial for the early identification of toxic compounds and for understanding their mechanisms of action. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Studies on analogs of the marine alkaloid makaluvamine, which bear substituted benzyl and phenethyl side chains, have demonstrated significant cytotoxicity against various human cancer cell lines, with IC50 values ranging from 0.56 µM to 11 µM. researchgate.net Specifically, a benzyl analog and a phenethyl analog showed potent activity against MCF-7 and MDA-MB-468 (breast cancer), and HCT-116 (colon tumor) cell lines. researchgate.net

A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have also been evaluated for their inhibitory activity and cytotoxicity. acs.orgnih.gov These compounds exhibited IC50 values that approached the micromolar and even nanomolar range against certain targets. acs.orgnih.gov For example, substitution with a 4-phenyl benzyl amine was well-tolerated, with an IC50 value of 3.7 µM. acs.org Further modifications led to compounds with potencies in the nanomolar range. acs.orgnih.gov

The following table summarizes the in vitro cytotoxicity data for some N-benzyl amine derivatives against various human cancer cell lines.

| Compound/Analog Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Makaluvamine Benzyl Analog | MCF-7 (Breast Cancer) | 0.56 µM - 11 µM | researchgate.net |

| Makaluvamine Phenethyl Analog | MDA-MB-468 (Breast Cancer) | 0.56 µM - 11 µM | researchgate.net |

| Makaluvamine Analogs | HCT-116 (Colon Tumor) | 0.56 µM - 11 µM | researchgate.net |

| N-Benzyl-2-phenylpyrimidin-4-amine (4-phenyl benzyl amine substituted) | Not Specified | 3.7 µM | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine (4-pyridine substituted) | Not Specified | 1.9 µM | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine (3-pyridine substituted) | Not Specified | 1.1 µM | acs.org |

| Benzopyranone derivative with diethylaminoethoxy side chain | A549 (Lung Cancer) | 7.08 µM | nih.gov |

| Benzopyranone derivative with dimethylaminoethoxy side chain | A549 (Lung Cancer) | 5.0 µM | nih.gov |

| Benzopyranone derivative with pyrrolidinylethoxyl side chain | A549 (Lung Cancer) | 5.83 µM | nih.gov |

These findings indicate that N-benzyl amine derivatives can possess significant cytotoxic activity, which appears to be highly dependent on the specific substitutions on both the benzyl and amine moieties.

Organ-Specific Toxicity Investigations (e.g., Cardiotoxicity, Hepatotoxicity)

Cardiotoxicity: Drug-induced cardiotoxicity is a major concern in pharmaceutical development. Certain benzylamine (B48309) derivatives have been investigated for their effects on the cardiovascular system. For example, a series of 2-, 3-, and 4-substituted benzylamine derivatives were synthesized and studied for their antiarrhythmic activity. While some derivatives showed beneficial antiarrhythmic effects, this also highlights the potential for this class of compounds to interact with cardiac ion channels and signaling pathways, which could lead to adverse cardiac events. The evaluation of cardiotoxicity often involves monitoring for abnormal ECG, myocardial infarction, and changes in systolic and diastolic function.

Hepatotoxicity: The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from xenobiotics. nih.gov Hepatotoxicity is a frequent cause of drug withdrawal and clinical trial failures. nih.gov The assessment of hepatotoxicity involves in vivo studies in animal models and in vitro models using liver cells. nih.govnih.gov Key mechanisms of hepatotoxicity include the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction. nih.gov While specific hepatotoxicity data for this compound are not available, the evaluation of related compounds often involves monitoring liver enzyme levels (e.g., ALT) and histopathological examination of liver tissue. nih.gov For example, sulfonyl-α-L-amino acid derivatives coupled with an anisamido scaffold containing a chloro-substituted benzoyl moiety have been evaluated for their antiproliferative activity against hepatocellular carcinoma (HEPG2) cell lines, with some compounds showing high selectivity. ekb.eg

Neurotoxicity and Behavioral Toxicology in Preclinical Species

Substituted phenethylamines and benzylamines are known to have effects on the central nervous system. sigmaaldrich.comresearchgate.net The neurotoxic potential of these compounds is an important aspect of their preclinical safety assessment. For example, some N-substituted phenethylamines have been shown to cause cytotoxic effects in neuronal cell lines, associated with mitochondrial dysfunction and intracellular calcium imbalance.

Behavioral toxicology studies in preclinical species are designed to detect adverse effects on motor activity, sensory function, and cognitive performance. While specific behavioral toxicology data for this compound is lacking, studies on related compounds can provide insights. For instance, some benzylamine derivatives have been evaluated for their effects on spontaneous locomotor activity in mice.

Impurity-Related Toxicity Concerns and Mitigation Strategies in Pharmaceutical Synthesis

The synthesis of pharmaceutical compounds can result in impurities that may have their own toxicological profiles. For secondary amines like this compound, a key concern is the potential formation of N-nitrosamine impurities. researchgate.net N-nitrosamines are a "cohort of concern" due to their mutagenic and carcinogenic potential. researchgate.net Regulatory agencies have stringent limits on the presence of such impurities in drug products.

The synthesis of this compound likely involves the use of 2-chloro-6-fluorobenzyl chloride as a starting material or intermediate. sigmaaldrich.com Impurities from this starting material or side-products from the reaction could be carried through to the final product. For example, the synthesis of hexanitrostilbene, which involves a chlorinated benzyl intermediate, has been shown to contain a chlorinated bibenzyl impurity. researchgate.net

Mitigation strategies for impurity-related toxicity include:

Process Optimization: Carefully controlling reaction conditions (e.g., temperature, pH, stoichiometry) to minimize the formation of impurities.

Purification: Employing robust purification methods, such as chromatography and recrystallization, to remove impurities from the final product.

Analytical Testing: Using sensitive analytical techniques to detect and quantify impurities.

Toxicological Assessment of Impurities: If an impurity is present above a certain threshold, it may need to be synthesized and subjected to its own toxicological evaluation.

Advanced Spectroscopic and Analytical Techniques for Research on N 2 Chloro 6 Fluorobenzyl Propan 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of N-(2-Chloro-6-fluorobenzyl)propan-2-amine and the characterization of its potential metabolites. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide mass measurements with high accuracy (typically <5 ppm), enabling the determination of a molecule's elemental formula from its exact mass. copernicus.org

For the identification of this compound (C₁₀H₁₃ClFN), HRMS can verify its molecular formula by comparing the experimentally measured monoisotopic mass to the theoretically calculated value. The presence of chlorine results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak), which further aids in confirming the compound's identity.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for metabolite profiling in complex biological matrices like plasma or urine. nih.govnih.gov This approach allows for the detection and identification of metabolites without the need for reference standards. The high resolving power is crucial for separating metabolite ions from endogenous matrix components, thereby increasing the confidence of identification. scispace.com Potential metabolic pathways for this compound could include N-dealkylation, hydroxylation of the aromatic ring, or oxidation of the alkyl group.

Table 1: Theoretical HRMS Data for this compound and Potential Metabolites

| Compound/Metabolite | Molecular Formula | Metabolic Reaction | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| Parent Compound | C₁₀H₁₃ClFN | - | 202.0799 |

| Metabolite 1 | C₇H₇ClFN | N-deisopropylation | 160.0329 |

| Metabolite 2 | C₁₀H₁₃ClFNO | Aromatic Hydroxylation | 218.0748 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular skeleton of this compound.

¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the isopropyl group (a doublet for the six equivalent methyl protons and a septet for the single methine proton), the benzylic methylene (B1212753) (CH₂) protons, the amine (NH) proton, and the protons on the substituted aromatic ring. chemicalbook.com

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would display unique signals for the isopropyl methyl and methine carbons, the benzylic methylene carbon, and the six carbons of the aromatic ring. The carbons directly bonded to fluorine and chlorine would exhibit characteristic chemical shifts and, in the case of fluorine, C-F coupling. researchgate.net

Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample with high precision by integrating the signal of the analyte against that of a certified internal standard with a known concentration. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Isopropyl -CH₃ | ~1.1 | Doublet |

| ¹H | Isopropyl -CH | ~2.8-3.0 | Septet |

| ¹H | Benzyl (B1604629) -CH₂- | ~3.9 | Singlet/Doublet |

| ¹H | Amine -NH- | ~1.5-2.5 (variable) | Broad Singlet |

| ¹H | Aromatic -CH | ~7.0-7.4 | Multiplets |

| ¹³C | Isopropyl -CH₃ | ~22 | - |

| ¹³C | Isopropyl -CH | ~48 | - |

| ¹³C | Benzyl -CH₂- | ~45 | - |

| ¹³C | Aromatic C-H | ~125-131 | - |

| ¹³C | Aromatic C-Cl | ~133 (J_C-F coupling) | Doublet |

X-ray Crystallography for Solid-State Conformation and Interactions

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the propan-2-amine group relative to the 2-chloro-6-fluorobenzyl ring. Crucially, it also maps intermolecular interactions that stabilize the crystal structure. For this compound, key interactions would likely include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F intermolecular hydrogen bonds.

Halogen Bonding: The chlorine atom could participate in halogen bonding interactions.

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Chromatographic Methods (HPLC, GC) for Purity, Quantification, and Impurity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples. helsinki.fi

High-Performance Liquid Chromatography (HPLC): This is the most common method for the analysis of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is suitable due to the aromatic ring's chromophore. HPLC methods can be optimized for high accuracy, precision, and linearity, making them ideal for quality control and quantification. mdpi.com

Gas Chromatography (GC): GC can be used for volatile compounds. While the target compound has some volatility, its basic amine group can cause poor peak shape and adsorption on standard GC columns. This issue can often be mitigated by derivatizing the amine group (e.g., through acylation) to increase volatility and reduce polarity. GC coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for separating and identifying volatile impurities. helsinki.fimdpi.com

Both HPLC and GC, particularly when coupled with mass spectrometry (LC-MS and GC-MS), are critical for impurity profiling, which involves the detection, identification, and quantification of synthesis-related impurities or degradation products. researchgate.netindocoanalyticalsolutions.com

Table 4: Comparison of HPLC and GC for Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Applicability | Ideal for non-volatile and thermally sensitive compounds. Well-suited for the parent compound. | Best for volatile and thermally stable compounds. Derivatization may be needed for the parent compound. |

| Typical Stationary Phase | C18, C8 (Reversed-Phase) | Polysiloxanes (e.g., DB-5) |

| Detection | UV-Vis, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Primary Use | Purity determination, quantification, analysis of non-volatile impurities. | Analysis of volatile impurities, starting materials, and residual solvents. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. These techniques are excellent for identifying the functional groups present in this compound. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of functional groups. The IR spectrum of this compound would show characteristic absorption bands. pressbooks.pub For a secondary amine, a key feature is the N-H stretching vibration, which appears as a single, moderately sharp peak. spectroscopyonline.comnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for instance, typically produce strong and sharp signals in the Raman spectrum. nih.govnih.gov

Analysis of both IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of the amine, the substituted aromatic ring, and the aliphatic isopropyl group. researchgate.netscirp.org

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch (Aliphatic) | Isopropyl, Methylene | 2850 - 2970 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable | Weak |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1400 | Strong | Weak |

Computational Chemistry and Molecular Modeling in N 2 Chloro 6 Fluorobenzyl Propan 2 Amine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic reactivity of N-(2-chloro-6-fluorobenzyl)propan-2-amine. Methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior. dntb.gov.uaresearchgate.net

The presence of both a chlorine and a fluorine atom on the benzyl (B1604629) ring significantly influences the molecule's electronic properties. The high electronegativity of these halogens creates a complex electrostatic potential surface. The fluorine atom, being the most electronegative element, strongly withdraws electron density from the aromatic ring. The chlorine atom also acts as an electron-withdrawing group, albeit to a lesser extent. This electronic arrangement affects the reactivity of the benzylic position and the amine group. khanacademy.org

Key parameters derived from QM calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For halogenated compounds, the halogen atoms can significantly lower the LUMO level, potentially increasing reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the regions around the halogen atoms and the nitrogen atom are of particular interest for non-covalent interactions.

Atomic Charges: Calculating the partial charges on each atom helps to understand the intramolecular charge distribution and the nature of chemical bonds.

Table 1: Hypothetical Quantum Mechanical Calculation Data for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Molecular Docking and Virtual Screening for Target Identification and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, molecular docking can be instrumental in identifying potential biological targets, such as enzymes or receptors, and in understanding the specific interactions that govern binding.

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If a particular biological activity is hypothesized for this compound, virtual screening can be employed to test this hypothesis against a panel of known protein structures.

The binding affinity is estimated by a scoring function that considers factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The chloro and fluoro substituents on the benzyl ring can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. nih.govmedchem-ippas.eu The isopropylamine (B41738) moiety can engage in hydrogen bonding and hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Parameter | Value | Interpretation |

| Binding Affinity | -8.2 kcal/mol | A strong predicted binding energy. |

| Key Interacting Residues | Phe320, Lys150, Glu280 | Amino acids in the binding pocket involved in interactions. |

| Types of Interactions | Halogen bond (Cl), Hydrogen bond (NH), Hydrophobic | Specific non-covalent bonds stabilizing the complex. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and movements of the ligand and its target protein over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

For this compound, MD simulations can:

Assess the stability of the docked pose: By simulating the ligand-protein complex in a solvent environment, the stability of the predicted binding mode can be verified.

Perform conformational analysis: The molecule possesses several rotatable bonds, and MD simulations can explore the accessible conformations and their relative energies.

Investigate ligand-binding dynamics: The process of the ligand entering and leaving the binding site can be simulated, providing insights into the kinetics of binding. The role of water molecules in mediating ligand-protein interactions can also be elucidated. nih.gov

The results of MD simulations can be analyzed to calculate binding free energies, which are often more accurate than the scores from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a particular biological target. This involves:

Generating a dataset: A series of analogues with known activities is required.

Calculating molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity (logP), molecular weight, and electronic and topological parameters.

Developing a mathematical model: Statistical techniques like multiple linear regression or partial least squares are used to create an equation that relates the descriptors to the activity. nih.gov

Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity. nih.govnih.gov These models are valuable for prioritizing the synthesis of new compounds and for screening virtual libraries.

Table 3: Example of Descriptors for a QSAR/QSPR Study of Halogenated Benzylamine (B48309) Derivatives

| Descriptor | Type | Information Encoded |

| cLogP | Physicochemical | Lipophilicity and membrane permeability. |

| Molecular Weight | Constitutional | Size of the molecule. |

| Topological Polar Surface Area | Topological | Polarity and hydrogen bonding capacity. |

| Hammett Constants | Electronic | Electron-donating/withdrawing nature of substituents. |

De Novo Drug Design Methodologies for Halogenated Benzylamine Derivatives

De novo drug design aims to create novel molecules with desired properties from scratch. youtube.com These methods can be applied to generate new halogenated benzylamine derivatives based on the structural features of this compound.

Two main approaches are:

Fragment-based design: This involves linking together small molecular fragments in a computationally guided manner within the binding site of a target protein.

Generative models: More recent approaches use artificial intelligence and machine learning, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to learn the underlying patterns in large chemical databases and generate new molecules with optimized properties. youtube.com

These methodologies can explore a vast chemical space to propose novel scaffolds and substituents for the benzylamine core, potentially leading to the discovery of compounds with improved activity, selectivity, and pharmacokinetic profiles. The design process can be guided by the principles of halogen bonding to enhance interactions with target proteins. nih.gov

Future Research Directions and Translational Potential for N 2 Chloro 6 Fluorobenzyl Propan 2 Amine and Its Analogs

Exploration of Novel Biological Targets for Therapeutic Intervention

The benzylamine (B48309) core is a privileged structure in drug discovery, capable of interacting with a wide array of biological targets. Future research will likely expand upon known activities and identify entirely new targets for therapeutic intervention. Analogs of N-(2-Chloro-6-fluorobenzyl)propan-2-amine could be designed and screened to modulate enzymes, receptors, and protein-protein interactions implicated in numerous pathologies.

Research has demonstrated that substituted benzylamines can be potent and selective inhibitors of various enzymes. For instance, certain aryl benzylamine derivatives have been identified as low nanomolar inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis, presenting a potential therapeutic avenue for prostate cancer. nih.gov Other studies have shown that benzylamine derivatives can act as reversible and selective inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in important cellular processes. nih.gov Furthermore, benzylamine-sulfonamide hybrids have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease and depression. tandfonline.comresearchgate.net